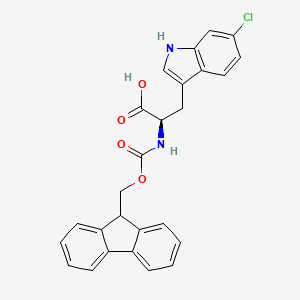

Fmoc-6-chloro D-Tryptophan

Description

BenchChem offers high-quality Fmoc-6-chloro D-Tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-6-chloro D-Tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Fmoc-6-chloro-D-tryptophan: An In-depth Technical Guide for Researchers

Introduction: The Significance of Fmoc-6-chloro-D-tryptophan in Modern Drug Discovery

Fmoc-6-chloro-D-tryptophan is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of this halogenated D-amino acid into peptide-based therapeutics can confer several advantageous properties. The presence of the chlorine atom at the 6-position of the indole ring can enhance binding affinities through halogen bonding and improve metabolic stability by blocking a potential site of oxidation. Furthermore, the use of the D-enantiomer can significantly increase resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide drugs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this building block directly amenable to solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug discovery. This guide provides a comprehensive overview of the synthetic pathways to Fmoc-6-chloro-D-tryptophan, offering detailed experimental protocols and insights into the underlying chemical principles.

Strategic Approaches to the Synthesis of Fmoc-6-chloro-D-tryptophan

The synthesis of Fmoc-6-chloro-D-tryptophan can be approached through several strategic pathways. The primary challenges lie in the construction of the 6-chloroindole moiety and the stereoselective introduction of the D-amino acid side chain. This guide will detail two primary synthetic routes:

-

Racemic Synthesis followed by Enzymatic Resolution: This robust and scalable approach involves the initial synthesis of a racemic mixture of N-acetyl-6-chloro-tryptophan, followed by a highly selective enzymatic resolution to isolate the desired D-enantiomer.

-

Chiral Pool Synthesis: This strategy leverages a readily available chiral starting material, D-tryptophan, and introduces the chloro-substituent in a later step.

Additionally, the principles of the Fischer Indole Synthesis will be discussed as a viable alternative for the construction of the 6-chloroindole core.

Pathway 1: Racemic Synthesis and Enzymatic Resolution

This pathway is a well-established and reliable method for obtaining enantiomerically pure amino acids. It begins with the synthesis of racemic N-acetyl-6-chloro-tryptophan, which is then subjected to enzymatic hydrolysis to selectively deacylate the desired enantiomer.

Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan

The synthesis of the racemic N-acetyl-6-chloro-tryptophan starts from commercially available 6-chloroindole and L-serine. In this reaction, L-serine serves as the source of the amino acid backbone. The reaction proceeds through an initial condensation and cyclization under acidic conditions, followed by acetylation.

Reaction Scheme:

Detailed Experimental Protocol:

-

To a solution of 6-chloroindole (500 mg, 3.31 mmol) in acetic acid (10 mL), add L-serine (695 mg, 6.62 mmol, 2 equivalents) and acetic anhydride (3.1 mL, 33.1 mmol, 10 equivalents).[1]

-

Stir the mixture under an inert atmosphere (e.g., Argon) at 73°C for 4 hours.[1]

-

After cooling, concentrate the reaction mixture to approximately half its original volume under reduced pressure.[1]

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude N-acetyl-6-chloro-D,L-tryptophan.[1]

Expected Yield: Approximately 74% (686 mg).[1]

Step 2: Enzymatic Resolution for 6-chloro-D-tryptophan

Enzymatic resolution is a powerful technique for separating enantiomers. While many protocols utilize L-aminoacylases to produce L-amino acids, D-aminoacylases (also known as N-acyl-D-amino acid deacylases) can be employed to selectively hydrolyze the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted N-acetyl-L-enantiomer.[2][3]

Conceptual Workflow for D-Enantiomer Resolution:

Caption: Enzymatic resolution of racemic N-acetyl-6-chloro-tryptophan.

Proposed Experimental Protocol (based on D-aminoacylase principles):

-

Dissolve the crude N-acetyl-6-chloro-D,L-tryptophan in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). The optimal pH may vary depending on the specific D-aminoacylase used.[4]

-

Add the D-aminoacylase enzyme. The enzyme loading and the presence of co-factors (such as Co²⁺) should be optimized for the specific enzyme.[4]

-

Incubate the mixture at the optimal temperature for the enzyme (typically 30-50°C) with gentle stirring.[4]

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until approximately 50% conversion is reached.

-

Once the reaction is complete, acidify the mixture to pH ~3 with HCl. This will precipitate the unreacted N-acetyl-6-chloro-L-tryptophan.

-

Filter to remove the precipitated N-acetyl-L-enantiomer.

-

Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to remove any remaining N-acetyl-L-enantiomer.

-

The aqueous layer now contains the desired 6-chloro-D-tryptophan. This can be isolated by lyophilization or other suitable methods.

Pathway 2: Chiral Pool Synthesis from D-Tryptophan

An alternative strategy is to start with the correctly configured enantiomer, D-tryptophan, and introduce the chlorine atom onto the indole ring. This approach avoids a resolution step but requires careful control of the regioselectivity of the halogenation.

A reported method for this transformation involves a three-step process: nitration, hydrogenation, and a Sandmeyer-type reaction.

Reaction Scheme (Conceptual):

Alternative Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing indole rings.[1][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To apply this to the synthesis of 6-chloro-tryptophan, one would start with 4-chlorophenylhydrazine and a suitable keto-acid or aldehyde containing the amino acid backbone.

Conceptual Fischer Indole Synthesis Pathway:

Caption: Fischer indole synthesis for 6-chloro-tryptophan.

This method offers the potential for a convergent synthesis but may require significant optimization to achieve good yields and regioselectivity.

Step 3: Fmoc Protection of 6-chloro-D-tryptophan

The final step is the protection of the α-amino group of 6-chloro-D-tryptophan with the Fmoc group. This is typically achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Reaction Scheme:

Detailed Experimental Protocol (adapted from the L-enantiomer synthesis):

-

Dissolve 6-chloro-D-tryptophan in a mixture of water and a suitable organic solvent such as acetone or dioxane.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to deprotonate the amino group. Typically, 2 equivalents of base are used.[1]

-

Dissolve Fmoc-OSu (1.1 equivalents) in an organic solvent (e.g., acetone) and add it portion-wise to the amino acid solution over a period of a few hours with vigorous stirring at room temperature.[1]

-

Monitor the reaction by TLC or HPLC until completion.

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~3 with a mild acid like acetic acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude Fmoc-6-chloro-D-tryptophan.[1]

Purification and Characterization

Purification

The crude Fmoc-6-chloro-D-tryptophan can be purified by one of the following methods:

-

Column Chromatography: Flash column chromatography on silica gel is a common method for purifying Fmoc-amino acids. A typical eluent system could be a gradient of ethyl acetate in hexane, with a small amount of acetic acid to keep the carboxylic acid protonated (e.g., hexane:EtOAc:AcOH = 10:9:1).[1]

-

Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvents for recrystallizing Fmoc-amino acids include mixtures of ethyl acetate/hexane or toluene.[7]

Characterization

The identity and purity of the synthesized Fmoc-6-chloro-D-tryptophan should be confirmed by a combination of analytical techniques.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₂₆H₂₁ClN₂O₄[8][9][10] |

| Molecular Weight | 460.91 g/mol [8][9][10] |

| ¹H NMR | The spectrum is expected to be very similar to that of the L-enantiomer, showing characteristic peaks for the Fmoc group, the indole ring protons, and the amino acid backbone protons. |

| ¹³C NMR | The spectrum should show the expected number of carbon signals corresponding to the structure. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. |

| Specific Optical Rotation | The value should be equal in magnitude but opposite in sign to that of the L-enantiomer. |

Safety and Handling

-

6-chloroindole: This compound is a skin, eye, and respiratory irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Fmoc-OSu: This reagent may cause an allergic skin reaction and is harmful if swallowed. It should be handled with care, avoiding inhalation of dust and contact with skin and eyes. Standard PPE should be worn.[2]

-

General Precautions: All chemical manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including lab coats, gloves, and safety glasses, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of Fmoc-6-chloro-D-tryptophan is a multi-step process that requires careful execution and purification. The pathway involving racemic synthesis followed by enzymatic resolution with a D-aminoacylase represents a robust and scalable approach. For researchers in peptide chemistry and drug development, having access to a reliable supply of this valuable building block opens up new avenues for the design of more potent and stable peptide-based therapeutics. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis and purification of Fmoc-6-chloro-D-tryptophan.

References

- Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. (2025). Journal of Chemical and Pharmaceutical Research.

- Revisiting D-Acylases for D-Amino Acid Production - PMC. (2025).

- Facile Synthesis of 6-Chloro-d-tryptophan. (1975). Bulletin of the Chemical Society of Japan.

- Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function. (2025).

- Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024). Applied Microbiology and Biotechnology.

- Fischer indole synthesis applied to the total synthesis of n

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Fmoc-6-chloro-D-tryptophan - Aralez Bio eStore. (n.d.). Retrieved from [Link]

-

Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem. (n.d.). Retrieved from [Link]

- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010). Molecules.

- Fmoc-Amino Acids. (n.d.). Bachem.

- One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. (2018).

- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIV

- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- Reaction pathway of tryptophanase-catalyzed L-tryptophan synthesis from D-serine. (2011).

- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). Organic Letters.

- An improved column chromatographic method for isolation of tryptophan metabolites. (1972). Analytical Biochemistry.

Sources

- 1. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 2. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ajpamc.com [ajpamc.com]

- 8. scbt.com [scbt.com]

- 9. Fmoc-6-chloro-D-tryptophan | 925916-73-0 [amp.chemicalbook.com]

- 10. biosynth.com [biosynth.com]

An In-Depth Technical Guide to Fmoc-6-chloro-D-tryptophan: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides a comprehensive technical overview of Fmoc-6-chloro-D-tryptophan, a critical building block in modern peptide synthesis and drug discovery. This document moves beyond a simple datasheet to offer in-depth insights into its chemical properties, synthesis, and strategic application, particularly in the development of novel therapeutics.

Core Introduction: The Significance of Halogenated Tryptophan Analogs

In the landscape of peptide-based drug development, the incorporation of unnatural amino acids is a key strategy for modulating pharmacological properties. Halogenation of amino acid side chains, particularly that of tryptophan, has emerged as a powerful tool to enhance peptide stability, binding affinity, and biological activity. The introduction of a chloro-group onto the indole ring of tryptophan can significantly alter its electronic and steric properties, leading to improved therapeutic candidates.

Fmoc-6-chloro-D-tryptophan, with its D-configuration, offers resistance to enzymatic degradation, a crucial attribute for enhancing in vivo half-life. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for efficient and clean peptide assembly under mild basic conditions.

Technical Data Sheet: Fmoc-6-chloro-D-tryptophan

A thorough understanding of the physicochemical properties of Fmoc-6-chloro-D-tryptophan is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 925916-73-0 | [1][2] |

| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [1][2] |

| Molecular Weight | 460.91 g/mol | [1][2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |

| Alternate Names | 6-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tryptophan; Fmoc-6-chloro-(R)-Tryptophan | [1][2] |

Synthesis and Fmoc Protection

The synthesis of Fmoc-6-chloro-D-tryptophan involves two key stages: the synthesis of the 6-chloro-D-tryptophan core and its subsequent N-terminal protection with the Fmoc group.

Synthesis of 6-chloro-D-tryptophan

The synthesis of 6-chloro-D-tryptophan can be achieved through various synthetic routes. A common approach involves the halogenation of a suitable tryptophan precursor.

N-α-Fmoc Protection

The protection of the α-amino group of 6-chloro-D-tryptophan with the Fmoc group is a critical step to enable its use in SPPS. A general and robust method for Fmoc protection involves the reaction of the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Illustrative Protocol for Fmoc Protection:

-

Dissolve 6-chloro-D-tryptophan in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the pH between 8.5 and 9.5 with the addition of aqueous sodium bicarbonate.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with dilute HCl to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The purity of the final product should be verified by HPLC and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-6-chloro-D-tryptophan is primarily utilized in Fmoc-based SPPS to introduce a 6-chloro-D-tryptophan residue into a peptide sequence. The following is a detailed protocol for its incorporation.

Experimental Protocol: Incorporation of Fmoc-6-chloro-D-tryptophan in SPPS

This protocol outlines the key steps for coupling Fmoc-6-chloro-D-tryptophan to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-6-chloro-D-tryptophan

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times), IPA (3 times), and finally DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-6-chloro-D-tryptophan (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a qualitative ninhydrin test.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Workflow Diagram for SPPS Cycle

Caption: Standard cycle for solid-phase peptide synthesis.

Application in Drug Discovery: FSH Receptor Antagonists

A significant application of Fmoc-6-chloro-D-tryptophan is in the synthesis of acyltryptophanols, which have been identified as antagonists of the Follicle-Stimulating Hormone (FSH) receptor.[1][2][3]

FSH Receptor Signaling

The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) crucial for reproduction.[4] Its activation by FSH primarily stimulates the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is vital for follicular development in females and spermatogenesis in males.

Mechanism of Action of Acyltryptophanol Antagonists

Acyltryptophanols containing the 6-chloro-D-tryptophan moiety act as non-competitive antagonists of the FSHR. They do not compete with FSH for binding to the orthosteric site but rather bind to an allosteric site on the receptor. This allosteric modulation prevents the conformational changes necessary for receptor activation, thereby inhibiting the downstream signaling cascade, such as cAMP production. The development of small-molecule FSHR antagonists is a promising avenue for non-steroidal contraception and the treatment of hormone-dependent disorders.[5]

Caption: Allosteric antagonism of the FSH receptor.

Potential Side Reactions and Mitigation Strategies

The indole side chain of tryptophan is susceptible to modification during peptide synthesis, particularly during the acidic cleavage step. While the chloro-substituent at the 6-position can influence the reactivity of the indole ring, researchers should be aware of potential side reactions.

-

Alkylation: During final cleavage with strong acids like trifluoroacetic acid (TFA), carbocations generated from side-chain protecting groups (e.g., from Arg(Pbf)) can alkylate the tryptophan indole ring. The use of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail is crucial to minimize this side reaction.

-

Oxidation: The indole ring is also prone to oxidation. Minimizing exposure to air and light, and using scavengers like 1,2-ethanedithiol (EDT), can help prevent oxidative degradation.

For peptides containing halogenated tryptophans, it is advisable to use a scavenger cocktail optimized for tryptophan-containing peptides during the final cleavage from the resin.

Conclusion

Fmoc-6-chloro-D-tryptophan is a valuable and versatile building block for the synthesis of complex peptides with enhanced pharmacological properties. Its strategic incorporation can lead to peptides with increased stability and specific biological activities, as exemplified by its use in the development of FSH receptor antagonists. A thorough understanding of its chemical properties, coupled with optimized synthetic protocols and an awareness of potential side reactions, will empower researchers to fully leverage the potential of this unique amino acid derivative in their drug discovery and development endeavors.

References

- Follicle-Stimulating Hormone Receptor (FSHR) Signaling. (n.d.).

-

Identification and characterisation of novel follicle-stimulating hormone receptor antagonists. (2022). Endocrine Abstracts. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

Sources

- 1. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-6-chloro L-Tryptophan | CymitQuimica [cymitquimica.com]

- 4. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

An In-Depth Technical Guide to Fmoc-6-chloro-D-tryptophan: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-6-chloro-D-tryptophan is a synthetically modified amino acid that has garnered significant interest in the field of peptide chemistry and drug development. As a derivative of the natural amino acid tryptophan, it serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. This guide provides a comprehensive overview of its molecular characteristics, the strategic importance of its chemical modifications, and a detailed protocol for its application in peptide synthesis.

Core Molecular and Physical Properties

Fmoc-6-chloro-D-tryptophan is characterized by the following molecular formula and weight:

Key identifiers for this compound are:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value/Description | Source(s) |

| Appearance | White to off-white solid | [5] |

| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [1][2] |

| Molecular Weight | ~460.91 g/mol | [1][2][3] |

| Purity | Typically ≥95% | [5] |

| Storage | 2-8°C, sealed in a dry environment | [6] |

| Predicted Boiling Point | 732.6±60.0 °C | [3] |

| Predicted Density | 1.406±0.06 g/cm³ | [3] |

| Predicted pKa | 3.72±0.10 | [3] |

The Strategic Importance of Chemical Modifications

The unique utility of Fmoc-6-chloro-D-tryptophan in peptide synthesis stems from two key chemical modifications to the parent D-tryptophan molecule: the Nα-Fmoc protecting group and the chlorine atom at the 6-position of the indole ring.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine of the amino acid. Its use is a cornerstone of modern solid-phase peptide synthesis for several reasons:

-

Orthogonality: The Fmoc group is stable under the acidic conditions used to cleave the final peptide from most resins, while the side-chain protecting groups are typically acid-labile. This orthogonality ensures that the integrity of the peptide chain is maintained throughout the synthesis.

-

Mild Deprotection Conditions: The Fmoc group is readily removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). These mild conditions are compatible with a wide range of sensitive amino acid residues and post-translational modifications.

-

Reaction Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance, which allows for the real-time monitoring of the deprotection and coupling steps during automated peptide synthesis.

The Significance of the 6-Chloro Modification

The introduction of a chlorine atom at the 6-position of the tryptophan indole ring is a strategic modification that can impart desirable pharmacological properties to the resulting peptide. Halogenation of tryptophan residues has been shown to:

-

Enhance Metabolic Stability: The carbon-chlorine bond is strong and not easily cleaved by metabolic enzymes. This can increase the in vivo half-life of the peptide by preventing enzymatic degradation at the tryptophan residue.[7]

-

Modulate Receptor Binding and Activity: The electron-withdrawing nature and steric bulk of the chlorine atom can alter the electronic and conformational properties of the tryptophan side chain. This can lead to enhanced binding affinity and potency of the peptide for its target receptor. The incorporation of halogenated tryptophans into RGD peptides, for instance, has been shown to enhance their specificity and binding affinity for integrin αvβ3.

-

Influence Peptide Conformation: The presence of a halogen on the indole ring can influence the local and global conformation of the peptide backbone, which can in turn affect its biological activity.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-6-chloro-D-tryptophan is primarily used as a building block in Fmoc-based SPPS to introduce a 6-chloro-D-tryptophan residue into a peptide sequence. This is particularly relevant in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists and follicle-stimulating hormone (FSH) antagonists, where this modification has been shown to be beneficial.[3]

Below is a detailed, step-by-step protocol for the incorporation of Fmoc-6-chloro-D-tryptophan into a growing peptide chain on a solid support.

Experimental Protocol: Incorporation of Fmoc-6-chloro-D-tryptophan

This protocol outlines a single coupling cycle for adding Fmoc-6-chloro-D-tryptophan to a peptide-resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-6-chloro-D-tryptophan

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-Phase Synthesis Vessel

-

Shaker or automated peptide synthesizer

Workflow Diagram:

Caption: Standard SPPS cycle for the incorporation of Fmoc-6-chloro-D-tryptophan.

Step-by-Step Procedure:

-

Resin Swelling:

-

Place the peptide-resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

N-terminal Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-6-chloro-D-tryptophan (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, slightly less than the amino acid equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.

-

A negative Kaiser test (the beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Causality Behind Experimental Choices:

-

Pre-activation of the amino acid: This step is crucial for forming a highly reactive species that will readily acylate the free amine on the peptide-resin, driving the coupling reaction to completion.

-

Use of DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the acidic byproducts of the coupling reaction without causing premature cleavage of the Fmoc group.

-

Thorough washing: Extensive washing between steps is critical to remove unreacted reagents and byproducts that could interfere with subsequent reactions, ensuring the synthesis of a high-purity peptide.

Conclusion

Fmoc-6-chloro-D-tryptophan is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. The strategic placement of the Fmoc protecting group and the 6-chloro modification allows for its seamless integration into established SPPS protocols while offering the potential to improve the metabolic stability and biological activity of the final peptide product. A thorough understanding of its properties and the rationale behind the synthetic steps is essential for its successful application in the development of novel peptide-based therapeutics.

References

- Sigma-Aldrich. Fmoc-Trp(6-Cl)-OH | 908847-42-7.

- Chemrio. Fmoc-6-chloro-D-Tryptophan,Fmoc-D-Trp(6-Cl)-OH.

- Ambeed.com. 908847-42-7 | Fmoc-Trp(6-Cl)-OH | Carboxylic Acids.

- ChemicalBook. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0.

- Aralez Bio eStore. Fmoc-6-chloro-D-tryptophan.

- ChemicalBook. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0.

- Sigma-Aldrich. Fmoc- D -Trp(Boc)-OH = 95.0 HPLC 163619-04-3.

- Santa Cruz Biotechnology. Fmoc-6-chloro D-Tryptophan | CAS 925916-73-0.

- AChemBlock. 6-Chloro-N-Fmoc-L-tryptophan 95% | CAS: 908847-42-7.

- bioRxiv. Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme.

- Biosynth. Fmoc-6-chloro L-tryptophan | 908847-42-7 | FF23534.

- PubChem. Fmoc-D-Trp-OH | C26H22N2O4 | CID 978344.

- LGC Standards. Fmoc-6-chloro L-Tryptophan.

- Creative Peptides. Fmoc-6-chloro-L-tryptophan.

- MedchemExpress.com. Fmoc-D-Trp-OH (Nα-Fmoc-D-tryptophan) | Biochemical Reagent.

- Santa Cruz Biotechnology. Fmoc-D-Trp(Boc)-OH | CAS 163619-04-3.

- Sigma-Aldrich. Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3.

- AAPPTec. Fmoc-Amino Acids.

- ChemicalBook. Fmoc-6-chloro-D-tryptophan | 925916-73-0.

- ResearchGate. Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2 | Request PDF.

- Beilstein Journals. Synthesis of constrained analogues of tryptophan.

- PubMed. Effect of gonadotrophin-releasing hormone (GnRH)

- PLOS One.

- PubMed.

- PMC. Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme.

- Benchchem. Application Notes and Protocols for In Vivo Delivery of GnRH Antagonist Peptides.

- PubMed. Evaluation of the impact of concurrent gonadotropin-releasing hormone (GnRH)

- PubMed. Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies.

- PMC. Synthesis of Lobeline, Lobelane and their Analogues. A Review.

- PMC.

- ResearchGate. GnRH antagonist protocols. Fixed day 6 protocol: 0.25 mg GnRH....

- MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.

- PMC. Current challenges in peptide-based drug discovery.

- Nature Communications.

- Journal of Biological Chemistry. Critical Role of Tryptophan 154 for the Activity and Stability of Class D Beta-Lactamases.

- PubMed. Protocol combining GnRH agonists and GnRH antagonists for rapid suppression and prevention of gonadal damage during cytotoxic therapy.

- PubMed Central. On the Utility of Chemical Strategies to Improve Peptide Gut Stability.

- PubMed.

- PMC. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents.

- ResearchGate. Impact of GnRH receptor antagonist-induced gonadotropin suppression during mini-puberty on ovarian function and lifespan | Request PDF.

- ChemPep. 86123-11-7 | Fmoc-D-Trp-OH.

- PMC.

- PubMed.

Sources

- 1. aralezbio-store.com [aralezbio-store.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]

- 4. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [m.chemicalbook.com]

- 5. 6-Chloro-N-Fmoc-L-tryptophan 95% | CAS: 908847-42-7 | AChemBlock [achemblock.com]

- 6. Fmoc-Trp(6-Cl)-OH | 908847-42-7 [sigmaaldrich.com]

- 7. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Modalities in Biology and Medicine: The Key Characteristics of Halogenated Tryptophan Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan, a cornerstone amino acid, offers a unique indole side chain that is central to the structural integrity and function of proteins. The strategic introduction of halogen atoms onto this indole ring creates a powerful class of noncanonical amino acids known as halogenated tryptophan derivatives. These modifications impart profound changes to the molecule's physicochemical, spectroscopic, and biological properties. This guide provides a comprehensive technical overview of these derivatives, exploring the causality behind their synthesis, the unique characteristics conferred by halogenation, and their transformative applications in drug discovery, protein engineering, and as precision biophysical probes. We delve into the core principles that govern their utility, supported by field-proven experimental insights and methodologies.

The Rationale for Tryptophan Halogenation

Tryptophan's role in proteins extends beyond its contribution to the hydrophobic core; its indole side chain is a versatile functional group involved in cation-π interactions, hydrogen bonding, and as an intrinsic fluorescent probe. Halogenation—the substitution of a hydrogen atom with fluorine, chlorine, bromine, or iodine—systematically modulates these properties. This modification can enhance metabolic stability, increase binding affinity and selectivity for therapeutic targets, and introduce unique spectroscopic handles for advanced biophysical studies.[1][2][3] The ability to precisely control the position and identity of the halogen atom allows for the fine-tuning of protein structure and function, opening new avenues for rational drug design and the creation of novel biologics.[2][4][5]

Synthetic Strategies: Accessing a Diverse Chemical Space

The generation of halogenated tryptophan derivatives can be broadly categorized into biosynthetic and chemical synthesis routes, each with distinct advantages.

Biosynthesis via Enzymatic Halogenation

Nature has evolved a class of enzymes, flavin-dependent halogenases (FDHs), that catalyze the highly regioselective halogenation of aromatic compounds, including tryptophan.[6] These enzymes utilize reduced flavin adenine dinucleotide (FADH₂), oxygen, and a halide salt (e.g., NaCl, NaBr) to install a halogen at a specific position on the indole ring.[6][7]

The primary advantage of this approach is its exquisite regioselectivity, which is often difficult to achieve through traditional chemical methods.[8] Researchers have successfully engineered autonomous E. coli cells capable of both biosynthesizing various halogenated tryptophans (e.g., 6-chloro-Trp, 7-bromo-Trp) and site-specifically incorporating them into proteins of interest using genetic code expansion technology.[4][6] This creates a cost-effective and sustainable platform for producing proteins with tailored properties.[1][4]

Experimental Protocol: Biosynthesis and Incorporation of 6-Chloro-Tryptophan into a Target Protein

This protocol outlines the general steps for creating an autonomous E. coli system for producing a protein containing 6-chloro-tryptophan (6ClW) at a specific site.

Objective: To express a target protein with 6ClW incorporated at a designated amber (TAG) codon site.

Core Components:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Plasmid 1: Encoding the target protein with an in-frame amber codon (e.g., pET22b-TargetProtein-Y151*).

-

Plasmid 2: Encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for 6ClW (e.g., pUltra-chPheRS/tRNA).[6][7][9]

-

Plasmid 3: Encoding the tryptophan 6-halogenase (e.g., SttH) and a flavin reductase (Fre) to regenerate FADH₂.[6]

Methodology:

-

Plasmid Transformation: Co-transform the three plasmids into the competent E. coli expression strain using standard heat shock or electroporation methods. Plate on selective media (containing appropriate antibiotics for each plasmid) and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with the required antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO₄, and essential vitamins) with the overnight starter culture. Add the required antibiotics.

-

Induction and Halogenation:

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Add NaCl to a final concentration of 90-100 mM to provide the chloride source for halogenation.[7]

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Reduce the temperature to 18-25°C and continue to grow for another 16-20 hours. The lower temperature enhances proper protein folding and enzyme activity.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

-

-

Protein Purification: Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin if the protein is His-tagged), followed by size-exclusion chromatography for higher purity.

-

Verification: Confirm the successful incorporation of 6ClW using ESI-MS (Electrospray Ionization Mass Spectrometry). The observed mass should correspond to the theoretical mass of the protein with the tryptophan residue replaced by 6-chloro-tryptophan.[6][9]

Chemical Synthesis

Chemical synthesis provides access to a wider range of derivatives, including those not accessible by enzymatic means, such as fluorinated tryptophans.[10] Various methods have been developed, often involving the coupling of a halogenated indole derivative with a suitable glycine equivalent.[11][12]

A notable example is the scalable synthesis of 4,6-difluoro-tryptophan, which serves as a powerful probe for protein ¹⁹F NMR studies.[11][12] While powerful, chemical routes can be multi-step and require careful purification, but they offer unparalleled flexibility in molecular design.[13][14]

Core Characteristics and Their Mechanistic Basis

The introduction of a halogen atom fundamentally alters the electronic and steric properties of the tryptophan indole ring.

Physicochemical Properties

Halogenation significantly impacts a molecule's lipophilicity, metabolic stability, and ability to form non-covalent interactions.

-

Lipophilicity and Permeability: Increasing the halogen size (F < Cl < Br < I) generally increases the hydrophobicity of the molecule. This can enhance membrane permeability and improve pharmacokinetic properties in drug candidates.[2][15]

-

Metabolic Stability: Halogenation at positions susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes) can block these metabolic pathways, thereby increasing the in vivo half-life of a drug.[1]

-

Electronic Effects and pKa: The high electronegativity of halogens (especially fluorine) withdraws electron density from the indole ring. This can lower the pKa of the indole N-H, potentially altering hydrogen bonding capabilities.[3][16]

-

Halogen Bonding: A key characteristic, particularly for chlorine, bromine, and iodine, is the ability to form halogen bonds. This is a highly directional, non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base (e.g., a backbone carbonyl oxygen or a histidine side chain in a protein).[17][18][19][20] This interaction can significantly enhance binding affinity and selectivity, making it a critical tool in rational drug design.[18][21]

Data Presentation: Impact of Halogenation on Tryptophan Properties

| Derivative | Halogen Atom | van der Waals Radius (Å) | Pauling Electronegativity | Key Physicochemical Impact | Primary Applications |

| 4-F-Trp | Fluorine | 1.47 | 3.98 | Strong electron withdrawal; minimal steric perturbation. | ¹⁹F NMR spectroscopy, metabolic stabilization.[22] |

| 5-Cl-Trp | Chlorine | 1.75 | 3.16 | Moderate lipophilicity increase; potential for halogen bonding.[16][20] | Drug development, biochemical probes.[23] |

| 6-Br-Trp | Bromine | 1.85 | 2.96 | Significant lipophilicity increase; strong halogen bond donor.[3] | Protein engineering, enhancing ligand-receptor interactions.[3][6] |

| 7-I-Trp | Iodine | 1.98 | 2.66 | Highest lipophilicity; strongest halogen bond donor. | X-ray crystallography (heavy atom), maximizing binding affinity.[21] |

Spectroscopic Properties

Tryptophan's intrinsic fluorescence is highly sensitive to its local environment. Halogenation, particularly with heavier atoms like bromine and iodine, can quench this fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state.

Conversely, fluorinated tryptophans (F-Trp) are excellent spectroscopic probes. They are very similar in size to native tryptophan, minimizing structural perturbation. The ¹⁹F nucleus is a spin-½ nucleus with a high gyromagnetic ratio and 100% natural abundance, making it an ideal probe for NMR spectroscopy. Incorporating F-Trp site-specifically allows for the sensitive detection of protein conformational changes, dynamics, and ligand binding events without background signal from the rest of the protein.

Visualization of Key Mechanisms and Workflows

Understanding the enzymatic machinery and the logical consequences of halogenation is crucial for their effective application.

Diagram: Biosynthetic Workflow for Halogenated Tryptophan

Caption: Proposed mechanism for regioselective chlorination by tryptophan 7-halogenase. [24][25][26]

Diagram: Logic of Halogenation Effects on Protein Interactions

Caption: How halogen choice dictates physicochemical properties and biological outcomes.

Conclusion and Future Outlook

Halogenated tryptophan derivatives represent a mature yet continually evolving toolset for chemical biologists, medicinal chemists, and protein engineers. The synergy between advanced biosynthetic methods and versatile chemical synthesis provides robust access to a vast array of these powerful molecules. [6][11]By understanding the fundamental characteristics—from the formation of halogen bonds that anchor ligands in active sites to the introduction of sensitive ¹⁹F NMR probes—researchers can rationally design next-generation therapeutics and engineered proteins with unprecedented control and functionality. [18]The continued exploration of novel halogenases and the refinement of synthetic and incorporation methodologies promise to further expand the utility of these remarkable amino acid analogs, driving innovation across the life sciences.

References

- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.). University of Texas at Austin.

- One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase | ACS Catalysis. (2018). ACS Publications.

- Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase - Taylor & Francis Online. (n.d.). Taylor & Francis Online.

- Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase | Semantic Scholar. (n.d.). Semantic Scholar.

- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC - NIH. (2022). National Center for Biotechnology Information.

- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. (n.d.). MDPI.

- Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed. (2024). PubMed.

- Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design - Semantic Scholar. (2013). Semantic Scholar.

- Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR - ADDI. (n.d.). Advanced Science News.

- Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC - NIH. (2025). National Center for Biotechnology Information.

- Crystal structure of thermophilic tryptophan halogenase (ThHal) enzyme.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Tryptophan 7-halogenase - Wikipedia. (n.d.). Wikipedia.

- PDB-5lva: Crystal structure of thermophilic tryptophan halogenase (Th-Hal) ... - Yorodumi. (n.d.). Yorodumi.

- Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion | Request PDF - ResearchGate. (2025). ResearchGate.

- Proposed reaction mechanisms of tryptophan halogenation. The reaction... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Genetic incorporation of halogenated tryptophan derivatives into... - ResearchGate. (n.d.). ResearchGate.

- Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.

- Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - NIH. (n.d.). National Center for Biotechnology Information.

- Mechanism of Action of Flavin-Dependent Halogenases | ACS Catalysis - ACS Publications. (2022). ACS Publications.

- The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Halogen bonds between ligands and proteins: Can we use them in validation? - PMC - NIH. (2025). National Center for Biotechnology Information.

- (PDF) Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR - ResearchGate. (2025). ResearchGate.

- (A) Modified X-ray crystallographic structure of tryptophan... - ResearchGate. (n.d.). ResearchGate.

- Halogen interactions in protein-ligand complexes: Implications of halogen bonding for rational drug design - ScholarWorks@UTEP. (2013). UTEP ScholarWorks.

- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (n.d.). Semantic Scholar.

- Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). ACS Publications.

- Thermal stability of halogenase and flavin reductase enzymes determined... - ResearchGate. (n.d.). ResearchGate.

- Mechanisms of tryptophan and tyrosine hydroxylase - PubMed - NIH. (n.d.). National Center for Biotechnology Information.

-

Interplay of halogen bonding and solvation in protein–ligand binding - PubMed Central. (2024). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

- 1. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 2. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]

- 4. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. addi.ehu.es [addi.ehu.es]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]

- 18. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. "Halogen interactions in protein-ligand complexes: Implications of halo" by Suman Sirimulla, Jake B. Bailey et al. [scholarworks.utep.edu]

- 21. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]

- 23. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 25. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Strategic Incorporation of Chlorinated Amino Acids: A Technical Guide for Advanced Peptide Science

Abstract

The deliberate incorporation of non-canonical amino acids into peptide scaffolds represents a paradigm shift in peptide science and drug discovery. Among these, chlorinated amino acids have emerged as a powerful tool for modulating the physicochemical properties, conformational preferences, and biological activities of peptides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of chlorinated amino acids in peptide science. We will explore the synthesis of these unique building blocks, their seamless integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the profound impact of chlorination on peptide structure and function. Furthermore, this guide will delve into the practical applications of chlorinated peptides in enhancing drug-like properties, with a focus on their role as enzyme inhibitors and modulators of peptide-protein interactions. Detailed experimental protocols, data-driven insights, and visual representations of key concepts are provided to empower researchers to leverage the strategic incorporation of chlorinated amino acids in their own research and development endeavors.

Introduction: Beyond the Canonical 20 - The Rise of Chlorinated Amino Acids

The 20 proteinogenic amino acids provide a remarkable yet finite chemical space for peptide structure and function. The strategic expansion of this alphabet through the inclusion of unnatural amino acids has unlocked unprecedented opportunities for tailoring peptide properties for therapeutic and research applications.[1] Halogenation, and specifically chlorination, of amino acid side chains has proven to be a particularly effective strategy for fine-tuning the electronic and steric characteristics of peptides.[2] The introduction of a chlorine atom, a seemingly subtle modification, can induce significant changes in a peptide's lipophilicity, proteolytic stability, and conformational landscape, ultimately leading to enhanced biological activity and improved pharmacokinetic profiles.[2]

This guide will serve as a technical roadmap for harnessing the potential of chlorinated amino acids in peptide science. We will begin by examining the synthesis of key chlorinated amino acid building blocks, followed by a detailed exploration of their incorporation into peptides using modern synthetic techniques. The subsequent sections will focus on the biophysical consequences of chlorination and the exciting applications of these modified peptides in the realm of drug discovery.

Synthesis and Incorporation of Chlorinated Amino Acids

The successful application of chlorinated amino acids in peptide science hinges on their efficient synthesis and incorporation into peptide chains. This section provides a detailed overview of the preparation of Fmoc-protected chlorinated amino acids and a comprehensive protocol for their integration into peptides via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Fmoc-Protected Chlorinated Amino Acids

The most common strategy for incorporating amino acids into peptides using SPPS is through the use of N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected derivatives. The synthesis of Fmoc-protected chlorinated amino acids, such as Fmoc-4-chloro-L-phenylalanine and Fmoc-3-chloro-L-tyrosine, is a prerequisite for their use in peptide synthesis.[1][3]

Synthesis of Fmoc-4-chloro-L-phenylalanine:

Commercially available 4-chloro-L-phenylalanine serves as the starting material. The synthesis involves the reaction of 4-chloro-L-phenylalanine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the desired Fmoc-protected amino acid.[4] High purity of the final product is crucial for successful peptide synthesis.[4]

Table 1: Key Reagents for Synthesis of Fmoc-4-chloro-L-phenylalanine

| Reagent | Purpose |

| 4-chloro-L-phenylalanine | Starting amino acid |

| Fmoc-Cl or Fmoc-OSu | Fmoc protecting group source |

| Sodium Bicarbonate or DIEA | Base catalyst |

| Dioxane/Water or DMF | Solvent |

Solid-Phase Peptide Synthesis (SPPS) of Chlorinated Peptides

Fmoc-based SPPS is the method of choice for the synthesis of peptides containing chlorinated amino acids due to its milder reaction conditions compared to the Boc/Benzyl approach.[5][6] The following is a detailed, step-by-step protocol for the manual synthesis of a peptide incorporating a chlorinated amino acid.

Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing 4-chloro-L-phenylalanine

This protocol outlines the steps for coupling Fmoc-4-chloro-L-phenylalanine to a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]

-

Base: N,N-Diisopropylethylamine (DIPEA)[8]

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)[8]

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solutions: DMF, DCM

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[9]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[8]

-

Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.[8]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-4-chloro-L-phenylalanine (3-5 equivalents relative to resin loading) and HBTU or HATU (0.95 equivalents relative to the amino acid) in DMF.[1][8]

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.[1][8]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[10]

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Diagram 1: Fmoc-SPPS Cycle for Incorporation of a Chlorinated Amino Acid

Caption: Workflow for a single cycle of Fmoc-SPPS.

Impact of Chlorination on Peptide Structure and Function

The introduction of a chlorine atom onto an amino acid side chain can have a profound impact on the biophysical properties of a peptide, influencing its conformation, stability, and ultimately its biological function.

Conformational Effects

The substitution of a hydrogen atom with a larger, more electronegative chlorine atom can alter the local steric and electronic environment within a peptide. This can lead to changes in dihedral angles and favor specific secondary structures.

-

Helicity: Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. Studies have shown that the incorporation of chlorinated amino acids can influence the helicity of peptides.[11][12] The change in helicity can be quantified by monitoring the mean residue ellipticity at 222 nm.[13]

Diagram 2: Influence of Chlorination on Peptide Conformation

Caption: Chlorination can induce conformational changes in peptides.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of chlorinated amino acids can enhance the proteolytic stability of peptides by sterically hindering the approach of proteases to the peptide backbone or by altering the recognition sequence.[2]

Modulation of Peptide-Protein Interactions

The altered electronic properties and conformational rigidity imparted by chlorination can significantly impact the binding affinity and selectivity of peptides for their biological targets.[2] Quantitative analysis of these interactions can be performed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants (KD).

Table 2: Hypothetical Comparison of Binding Affinities

| Peptide | Target | Binding Affinity (KD) | Fold Improvement |

| Native Peptide | Receptor X | 100 nM | - |

| Chlorinated Peptide | Receptor X | 10 nM | 10x |

Applications in Drug Discovery and Development

The unique properties of chlorinated peptides make them attractive candidates for the development of novel therapeutics.

Chlorinated Peptides as Enzyme Inhibitors

The conformational constraints and altered electronic nature of chlorinated peptides can lead to potent and selective enzyme inhibitors. For example, chlorinated peptidomimetics have been explored as inhibitors of proteases involved in various diseases.[6][14] The mechanism of inhibition often involves the chlorinated residue making key interactions within the enzyme's active site that are not possible with the native amino acid.

A notable example is the investigation of peptides as inhibitors of Angiotensin-Converting Enzyme (ACE), where specific tripeptides have shown potent inhibitory activity.[15] While not explicitly chlorinated in this study, it highlights the potential for designing potent peptide-based inhibitors where chlorination could further enhance activity.

Enhancing Cell Permeability and Bioavailability

A significant challenge for peptide drugs is their poor cell permeability. Halogenation, including chlorination, has been shown to increase the lipophilicity of peptides, which can lead to improved cell membrane permeability and oral bioavailability.[2] This is a critical step towards developing orally administered peptide therapeutics.

Preclinical Development of Chlorinated Peptides

While specific examples of chlorinated peptide drugs in late-stage clinical trials are not abundant in the public domain, the principles of incorporating halogenated amino acids are being actively pursued in preclinical development.[16] The development of such therapeutics involves a comprehensive assessment of their efficacy, safety, and pharmacokinetic profiles.[16][17] Chlorotoxin, a peptide isolated from scorpion venom, is a naturally chlorinated peptide that has shown promise in targeting glioma cells and is being investigated in clinical studies, highlighting the therapeutic potential of this class of molecules.[18]

Analytical Characterization of Chlorinated Peptides

Thorough analytical characterization is essential to ensure the identity, purity, and structural integrity of synthetic chlorinated peptides.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for purifying and assessing the purity of synthetic peptides. The hydrophobicity added by the chlorine atom will typically increase the retention time of the chlorinated peptide compared to its non-chlorinated counterpart on a C18 column.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide. The characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provides a clear signature for the successful incorporation of a chlorinated amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR techniques, such as COSY, TOCSY, and NOESY, are powerful tools for the conformational analysis of peptides in solution.[19][20] By analyzing nuclear Overhauser effects (NOEs), distance restraints can be generated to build a 3D model of the peptide. The chemical shifts of protons and carbons near the chlorinated residue will also be perturbed, providing further evidence of its incorporation and its influence on the local electronic environment.[21]

Diagram 3: Analytical Workflow for Chlorinated Peptides

Caption: A typical analytical workflow for chlorinated peptides.

Conclusion and Future Perspectives

The incorporation of chlorinated amino acids into peptides has proven to be a valuable strategy for enhancing their therapeutic potential. This technical guide has provided a comprehensive overview of the synthesis, incorporation, and characterization of chlorinated peptides, as well as their applications in drug discovery. The ability to fine-tune the properties of peptides through chlorination opens up new avenues for the development of more stable, potent, and selective peptide-based drugs. As our understanding of the structure-activity relationships of chlorinated peptides continues to grow, we can expect to see an increasing number of these modified peptides entering preclinical and clinical development, ultimately leading to new and improved therapies for a wide range of diseases. The future of peptide science will undoubtedly be shaped by our ability to creatively and strategically expand the amino acid alphabet, with chlorinated amino acids playing a key role in this exciting endeavor.

References

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- BenchChem. (2025). The Versatility of 4-Chloro-L-phenylalanine: A Chiral Building Block in Modern Organic Synthesis.

- Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Journal of Medicinal Chemistry.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

- Chem-Impex. Fmoc-4-chloro-L-phenylalanine.

- Aapptec Peptides. Fmoc-Phe(4-Cl)-OH [175453-08-4].

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.

- White, P., & Collins, J. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 367-374.

- The Chemical Blog. (2023). The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis.

- Ball, N. D., & D. J. Michael. (2015). Conformational analysis using both 2D-NMR and DFT calculations suggests that the solution-state structure of the peptidic backbone is largely unperturbed by OAC formation. Dalton Transactions, 44(4), 1542-1545.

- Franklin S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry.

- Patel, K., et al. (2024). 2D-NMR based solution-state conformational studies of tripeptides. Journal of Molecular Structure.

- G. S. S. R. K. Naidu, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- Sigma-Aldrich. Fmoc-Phe(4-Cl)-OH.

- De Simone, A., & Monti, S. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry.

- Féliz, M. R., et al. (2017). Peptides and Peptidomimetics for Antimicrobial Drug Design. Current Topics in Medicinal Chemistry.

- Muttenthaler, M., et al. (2021).

- Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Sciences & Research.

- Papini, A. M., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations.

- WuXi AppTec. (2025). Comprehensive Preclinical Development, DMPK, and Bioanalytical Solutions for Novel Peptide Therapeutics.

- Gante, J. (1994). Peptidomimetics, a synthetic tool of drug discovery. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

- G. Wu, et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega.

- Nethack, R., et al. (2020). Development of peptide therapeutics: A nonclinical safety assessment perspective.

- Syner-G BioPharma Group. (2025). Case study: Fast-tracking a complex peptide therapeutic through preclinical development.

- CPC Scientific. Neuropilin-1 drives tumor-specific uptake of chlorotoxin.

- Murali, A., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules.

- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Kalyani, G., et al. (2016).

- Tomescu, A. I., et al. (2008). Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors.

- Sosnick, T. R., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Biophysical Journal.

- Asif, M., et al. (2022). Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme.

- Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy.

- Chen, Y., et al. (2014). Role of helicity of α-helical antimicrobial peptides to improve specificity. Protein & Cell.

- Shalongo, W., et al. (1994).

- Kang, H. J., & Lee, W. K. (2021). Current Advances in Therapeutic Peptides: Past and Future Trends. Preprints.

- Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy.

- P. G. Bolhuis, et al. (2014). Computational prediction of circular dichroism spectra and quantification of helicity loss upon peptide adsorption on silica. The Journal of Physical Chemistry B.

- Li, Y., et al. (2024). High-Affinity Peptides for Target Protein Screened in Ultralarge Virtual Libraries.

- Rohl, C. A., & Baldwin, R. L. (1997). Circular dichroism spectra of short, fixed-nucleus alanine helices. Biochemistry.

- J. Shen, et al. (2007). Modeling protein-peptide recognition based on classical quantitative structure-affinity relationship approach: implication for proteome-wide inference of peptide-mediated interactions. Journal of Proteome Research.

- D. M. Fowler, et al. (2014). A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs. Molecular & Cellular Proteomics.

- A. M. Garcia-Mora, et al. (2022). Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity. Foods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. chempep.com [chempep.com]

- 6. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Role of helicity of α-helical antimicrobial peptides to improve specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational prediction of circular dichroism spectra and quantification of helicity loss upon peptide adsorption on silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rroij.com [rroij.com]

- 15. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acs.org [acs.org]

- 17. Case study: Fast-tracking a complex peptide therapeutic through preclinical development - Talented Ladies Club [talentedladiesclub.com]

- 18. cpcscientific.com [cpcscientific.com]

- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Fmoc-6-chloro-D-tryptophan: Sourcing, Quality Control, and Application in Peptide-Based Drug Discovery

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the sourcing, evaluation, and application of Fmoc-6-chloro-D-tryptophan. As a halogenated, unnatural D-amino acid, this building block offers unique advantages in peptide and peptidomimetic design, primarily aimed at enhancing metabolic stability and modulating biological activity.

Introduction: The Strategic Value of Unnatural Amino Acids in Peptide Synthesis

Modern drug discovery increasingly relies on peptides as therapeutic agents. However, native peptides often suffer from poor metabolic stability due to rapid degradation by proteases. The core strategy to overcome this limitation is the incorporation of unnatural amino acids. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions which preserve the integrity of sensitive amino acid side chains.[1][2][]

Fmoc-6-chloro-D-tryptophan is a specialized building block that combines three strategic elements:

-

Fmoc Protecting Group : Enables seamless integration into standard automated SPPS workflows.[4][5]

-